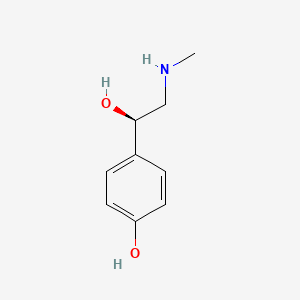

(-)-Synephrine

描述

Structure

3D Structure

属性

IUPAC Name |

4-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-10-6-9(12)7-2-4-8(11)5-3-7/h2-5,9-12H,6H2,1H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRCWQPVGYLYSOX-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC[C@@H](C1=CC=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70904723 | |

| Record name | (+)-Synephrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70904723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

614-35-7, 532-80-9 | |

| Record name | (-)-Synephrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=614-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Synephrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Synephrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70904723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OXEDRINE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y276ILP9M0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | D-synephrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062811 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Natural Occurrence and Sourcing of (-)-Synephrine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Synephrine, a naturally occurring protoalkaloid, has garnered significant attention for its pharmacological properties, particularly its role as an adrenergic agonist. This technical guide provides a comprehensive overview of the natural sources of this compound, with a primary focus on its prevalence in Citrus species. This document details quantitative data on synephrine (B1677852) concentrations, outlines experimental protocols for its extraction and analysis, and illustrates key biological and experimental workflows. The information presented herein is intended to serve as a foundational resource for researchers, scientists, and professionals involved in drug development and natural product chemistry.

Introduction

This compound, chemically known as (R)-4-hydroxy-α-[(methylamino)methyl]benzenemethanol, is a biogenic amine found in various plants and in trace amounts in animals, including humans. Its structural similarity to endogenous catecholamines like epinephrine (B1671497) and norepinephrine (B1679862) underlies its sympathomimetic activity. The primary commercial source of natural this compound is the immature fruit of Citrus aurantium L., commonly known as bitter orange.[1] This compound is a key component in many dietary supplements marketed for weight management and sports performance.[2][3] A thorough understanding of its natural distribution, concentration, and methods of analysis is crucial for quality control, standardization, and further pharmacological investigation.

Synephrine exists as different positional isomers (para, meta, and ortho). It is generally accepted that p-synephrine is the predominant isomer found in nature, particularly in Citrus species.[2][3] While some reports have suggested the presence of m-synephrine in C. aurantium, p-synephrine remains the most studied and commercially relevant isomer from this source.[4][5]

Natural Occurrence and Sources

This compound is most prominently found within the plant kingdom, specifically in the Rutaceae family, to which the Citrus genus belongs.

Citrus Species

The most significant natural source of this compound is Citrus aurantium (bitter orange).[1] The concentration of synephrine in C. aurantium is highest in the immature, dried fruit, often referred to as "Zhi Shi" in traditional Chinese medicine.[6] The peel, fruit, and juice of the bitter orange all contain synephrine.[1] As the fruit matures, the concentration of synephrine tends to decrease.[7]

Other Citrus species have also been reported to contain this compound, although typically in lower concentrations than C. aurantium. These include:

-

Citrus sinensis (sweet orange)[8]

-

Citrus unshiu (Satsuma mandarin)[9]

-

Citrus reshni (Cleopatra mandarin)[9]

-

Citrus grandis (pomelo)[9]

-

Citrus limon (lemon)[8]

-

Citrus deliciosa (mandarin orange)[8]

-

Citrus limonia[8]

Besides the fruit, synephrine has also been detected in the leaves of various Citrus species.[8][10]

Quantitative Data

The concentration of p-synephrine varies significantly depending on the plant species, the part of the plant analyzed, and the stage of development. The following tables summarize the quantitative data reported in the literature.

Table 1: Concentration of p-Synephrine in Citrus Fruits

| Plant Species | Plant Part | Concentration (% w/w) | Reference(s) |

| Citrus aurantium | Unripe Fruit | 0.099% | [8] |

| Citrus sinensis | Unripe Fruit | 0.012% | [8] |

| Citrus deliciosa | Unripe Fruit | 0.033% | [8] |

| Citrus limon | Unripe Fruit | 0.021% | [8] |

| Citrus limonia | Unripe Fruit | 0.024% | [8] |

| Citrus aurantium | Dried Fruit Extracts | 3% to 6% | [2][3][11] |

Table 2: Concentration of p-Synephrine in Citrus Leaves

| Plant Species | Plant Part | Concentration (% w/w) | Reference(s) |

| Citrus aurantium | Leaves | 0.438% | [8] |

| Citrus sinensis | Leaves | 0.029% | [8] |

| Citrus deliciosa | Leaves | 0.211% | [8] |

| Citrus limon | Leaves | 0.098% | [8] |

| Citrus limonia | Leaves | 0.155% | [8] |

Experimental Protocols

The accurate quantification of this compound from natural sources relies on robust extraction and analytical methodologies. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed.

Extraction of this compound from Plant Material

A common method for extracting synephrine from citrus peel involves using an ethanol-water solution.[12] The following is a generalized protocol:

-

Sample Preparation: Fresh plant material (e.g., unripe fruits, leaves) is collected and dried to a constant weight to remove moisture.[13] The dried material is then ground into a fine powder to increase the surface area for extraction.

-

Extraction: The powdered plant material is extracted with an ethanol-water solution. An alternative method involves soaking the material in an acidic solution, followed by percolation to obtain the extract.[14]

-

Purification: The crude extract can be further purified using liquid-liquid extraction with a solvent like ethyl acetate (B1210297) to remove non-polar impurities.[12] Column chromatography using resins such as HP20 or XAD18 can be employed for further purification to achieve a higher purity of synephrine.[12]

-

Concentration and Drying: The purified extract is concentrated under reduced pressure to remove the solvent. The resulting concentrate can be freeze-dried to obtain a powdered form of the synephrine extract.[12]

Quantification by High-Performance Liquid Chromatography (HPLC)

A validated HPLC method with an ultraviolet (UV) or diode array detector (DAD) is commonly used for the quantification of p-synephrine.[8][13]

-

Standard Preparation: A stock solution of p-synephrine standard is prepared in a suitable solvent (e.g., methanol). A series of calibration standards are prepared by diluting the stock solution to different concentrations.

-

Sample Preparation: The dried plant extract is accurately weighed and dissolved in the mobile phase or a suitable solvent. The solution is then filtered through a 0.45 µm syringe filter before injection into the HPLC system.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A common mobile phase consists of an acidic aqueous solution (e.g., water with phosphoric acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The pH of the mobile phase may be adjusted to near the pKa of synephrine to achieve good resolution.[6] Ion-pairing agents like sodium 1-hexanesulfonate can also be used.[15]

-

Detection: UV detection is typically performed at 224 nm, which is the absorbance maximum for synephrine.[6]

-

-

Analysis: The prepared sample solutions are injected into the HPLC system.

-

Calculation: A calibration curve is generated by plotting the peak area of the synephrine standard against its concentration. The concentration of p-synephrine in the samples is determined by comparing their peak areas to the calibration curve.[13]

Mandatory Visualizations

Biosynthesis of this compound

The biosynthesis of this compound in plants originates from the amino acid L-tyrosine. The pathway involves a series of enzymatic reactions, including decarboxylation, N-methylation, and β-hydroxylation.[9][16][17]

Figure 1: Biosynthesis pathway of this compound from L-tyrosine.

Experimental Workflow for Quantification

The overall process for quantifying this compound from a plant source involves several key steps, from sample collection to data analysis.

Figure 2: Experimental workflow for this compound quantification.

Adrenergic Signaling Pathway

This compound exerts its physiological effects primarily by acting as an agonist at adrenergic receptors, although with a different affinity profile compared to epinephrine and norepinephrine.[11]

Figure 3: Simplified adrenergic signaling pathway of this compound.

Conclusion

This compound is a naturally occurring compound with significant pharmacological interest, primarily sourced from Citrus aurantium. This guide has provided a detailed overview of its natural occurrence, with quantitative data highlighting the variability in its concentration across different Citrus species and plant parts. The outlined experimental protocols for extraction and HPLC-based quantification serve as a practical reference for researchers. The provided diagrams illustrate the key biosynthetic and signaling pathways, as well as a typical experimental workflow, offering a comprehensive resource for professionals in the fields of natural product chemistry, pharmacology, and drug development. Further research is warranted to explore other potential natural sources of this compound and to refine and standardize analytical methodologies for its accurate quantification.

References

- 1. droracle.ai [droracle.ai]

- 2. The Safety and Efficacy of Citrus aurantium (Bitter Orange) Extracts and p-Synephrine: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. uab.edu [uab.edu]

- 6. Determination of Synephrine in Bitter Orange Raw Materials, Extracts, and Dietary Supplements by Liquid Chromatography with Ultraviolet Detection: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Transcriptome analysis of Citrus Aurantium L. to study synephrine biosynthesis during developmental stages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Concentrations of p-synephrine in fruits and leaves of Citrus species (Rutaceae) and the acute toxicity testing of Citrus aurantium extract and p-synephrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. p-Synephrine: an overview of physicochemical properties, toxicity, biological and pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. CN105646244A - A method of extracting synephrine - Google Patents [patents.google.com]

- 13. benchchem.com [benchchem.com]

- 14. CN102718668A - Method for extracting synephrine and hesperidin from citrus aurantium - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. fisiologiadelejercicio.com [fisiologiadelejercicio.com]

- 17. researchgate.net [researchgate.net]

The Biosynthesis of (-)-Synephrine in Citrus aurantium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Synephrine, a protoalkaloid predominantly found in the immature fruit of Citrus aurantium (bitter orange), has garnered significant interest for its pharmacological properties. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound in Citrus aurantium. It details the enzymatic conversions from the precursor L-tyrosine through key intermediates to the final product, supported by available quantitative data and detailed experimental protocols. This document is intended to serve as a valuable resource for researchers in natural product chemistry, plant biochemistry, and drug development.

Introduction

Citrus aurantium L., commonly known as bitter orange, is a plant rich in various bioactive compounds, with this compound being a major constituent of its immature fruits.[1][2] Synephrine (B1677852) is a sympathomimetic amine structurally similar to ephedrine (B3423809) and is a component of many dietary supplements marketed for weight management and sports performance.[1] Understanding its biosynthesis is crucial for metabolic engineering efforts to enhance its production and for ensuring the quality and safety of synephrine-containing products. The biosynthetic pathway of this compound in Citrus species originates from the amino acid L-tyrosine and involves a series of enzymatic reactions, including decarboxylation, N-methylation, and β-hydroxylation.[2]

The this compound Biosynthetic Pathway

The biosynthesis of this compound in Citrus aurantium is a specialized metabolic branch of tyrosine metabolism. The pathway proceeds through the following key steps:

-

Decarboxylation of L-tyrosine: The pathway initiates with the decarboxylation of L-tyrosine to produce tyramine (B21549). This reaction is catalyzed by the enzyme tyrosine decarboxylase (TyDC) .[2]

-

N-methylation of Tyramine: Tyramine is then N-methylated to form N-methyltyramine. This step is catalyzed by tyramine N-methyltransferase (TNMT) .[1]

-

β-Hydroxylation of N-methyltyramine: The final step is the β-hydroxylation of N-methyltyramine to yield this compound. This reaction is catalyzed by N-methyltyramine β-hydroxylase (NMTβH) .[1]

An alternative, though less favored, pathway may involve the hydroxylation of tyramine to octopamine, followed by N-methylation to synephrine. However, studies have suggested that N-methylation precedes β-hydroxylation in Citrus.[2]

Caption: The main biosynthetic pathway of this compound in Citrus aurantium.

Quantitative Data

Synephrine Content in Citrus aurantium Fruit

The concentration of synephrine in Citrus aurantium fruit varies significantly with the developmental stage. The highest levels are found in the young, immature fruits, which are harvested for commercial synephrine extraction.[2][3]

| Developmental Stage | Synephrine Content (mg/g fresh weight) | Reference |

| Immature Fruit (May) | 7.64 ± 0.07 (Year 1) / 6.64 ± 0.38 (Year 2) | [2][3] |

| Maturing Fruit (later stages) | Decreases to below 25% of the peak level | [2][3] |

Enzyme Kinetics

Detailed kinetic data for the specific enzymes from Citrus aurantium are not extensively available in the literature. The following table presents kinetic parameters for homologous enzymes from other organisms.

| Enzyme | Organism | Substrate | Km (mM) | Vmax (units) | Reference |

| Tyrosine Decarboxylase | Lactobacillus brevis | L-tyrosine | 0.63 | 998 U | [4] |

Note: This data is for a bacterial TyDC and may not directly reflect the properties of the plant enzyme.

Experimental Protocols

Quantification of Synephrine and its Precursors by HPLC

This protocol provides a general method for the simultaneous quantification of synephrine, tyramine, and N-methyltyramine in Citrus aurantium extracts.

4.1.1. Sample Preparation

-

Homogenize 1 g of powdered, dried plant material.

-

Extract the homogenized sample with 25 mL of 0.1 N HCl in a 75:25 water:methanol solution.

-

Sonicate the mixture for 30 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Filter the supernatant through a 0.45 µm syringe filter prior to HPLC analysis.[1]

4.1.2. HPLC Conditions

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and 0.1% formic acid in water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 225 nm.

-

Standard Preparation: Prepare stock solutions of synephrine, tyramine, and N-methyltyramine in the mobile phase and create a calibration curve.[5]

Caption: A general workflow for the quantification of synephrine and its precursors.

Transcriptome Analysis for Gene Discovery

Transcriptome analysis of Citrus aurantium at different fruit development stages has been employed to identify candidate genes involved in the synephrine biosynthetic pathway.

4.2.1. Experimental Workflow

-

RNA Extraction: Isolate total RNA from fruit tissues at various developmental stages.

-

Library Preparation: Construct cDNA libraries for each developmental stage.

-

Sequencing: Perform high-throughput sequencing (e.g., Illumina RNA-seq).

-

Data Analysis:

-

Quality Control: Trim raw reads to remove low-quality sequences.

-

Mapping: Align reads to a reference genome (e.g., Citrus sinensis).

-

Differential Gene Expression Analysis: Identify genes that are differentially expressed between stages with high and low synephrine content.

-

Functional Annotation: Annotate differentially expressed genes using databases such as GO and KEGG to identify genes potentially involved in secondary metabolism.

-

-

Validation: Validate the expression of candidate genes using quantitative real-time PCR (qRT-PCR).[2][3]

Caption: A typical workflow for transcriptome analysis to identify pathway genes.

Enzyme Assays

4.3.1. Tyrosine Decarboxylase (TyDC) Assay

A spectrophotometric assay can be used to measure TyDC activity by quantifying the tyramine produced.

-

Reaction Mixture: Prepare a reaction buffer (e.g., phosphate-citrate buffer, pH 5.5) containing L-tyrosine and pyridoxal-5'-phosphate (a cofactor).

-

Enzyme Extraction: Prepare a crude protein extract from Citrus aurantium tissue.

-

Reaction: Initiate the reaction by adding the enzyme extract to the reaction mixture and incubate at an optimal temperature (e.g., 37°C).

-

Quantification: Stop the reaction and quantify the tyramine produced using a colorimetric method or by HPLC.[6]

4.3.2. Tyramine N-methyltransferase (TNMT) Assay

A common method for methyltransferase assays involves the use of a radiolabeled methyl donor.

-

Reaction Mixture: Prepare a reaction buffer containing tyramine, the enzyme extract, and S-adenosyl-L-[methyl-¹⁴C]methionine ([¹⁴C]SAM).

-

Reaction: Incubate the reaction mixture at an optimal temperature.

-

Extraction: After the reaction, extract the radiolabeled N-methyltyramine into an organic solvent (e.g., ethyl acetate).

-

Quantification: Measure the radioactivity of the organic phase using liquid scintillation counting to determine the amount of product formed.

Conclusion and Future Directions

The biosynthetic pathway of this compound in Citrus aurantium from L-tyrosine is a key area of research with implications for the pharmaceutical and nutraceutical industries. While the main enzymatic steps have been elucidated, further research is needed to fully characterize the specific enzymes from Citrus aurantium. Future work should focus on:

-

Isolation and Characterization of Pathway Enzymes: Purification and detailed kinetic analysis of TyDC, TNMT, and NMTβH from Citrus aurantium.

-

Gene Function Confirmation: Functional characterization of candidate genes identified through transcriptome analysis using techniques such as virus-induced gene silencing (VIGS) or heterologous expression.

-

Regulatory Mechanisms: Investigation of the transcriptional regulation of the synephrine biosynthetic pathway to understand how its production is controlled during fruit development.

A deeper understanding of these aspects will pave the way for the metabolic engineering of Citrus species or microbial systems for enhanced and sustainable production of this compound.

References

- 1. static.igem.org [static.igem.org]

- 2. Transcriptome analysis of Citrus Aurantium L. to study synephrine biosynthesis during developmental stages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. mdanderson.org [mdanderson.org]

- 6. Tyrosine Decarboxylase - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]

(R)-(-)-p-Synephrine Stereoisomer Characterization: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data pertinent to the characterization of (R)-(-)-p-Synephrine and its stereoisomers. (R)-(-)-p-Synephrine, the naturally occurring form of p-synephrine found in plants like Citrus aurantium (bitter orange), exhibits distinct pharmacological properties compared to its synthetic racemic mixture.[1][2] Accurate stereoisomer characterization is therefore critical for research, quality control, and the development of safe and effective pharmaceutical and nutraceutical products.

Physicochemical and Pharmacological Data

The separation and differential activity of p-synephrine stereoisomers are well-documented. The naturally occurring l-form, or [R-(-)]-enantiomer, is significantly more pharmacologically active than the d- or [S-(+)]-form.[2][3] Synthetic p-synephrine is typically a racemic mixture of the l- and d-enantiomers.[1]

Table 1: Physicochemical Properties of p-Synephrine Enantiomers

| Property | (S)-(+)-p-Synephrine | Racemic p-Synephrine |

| Crystal System | Orthorhombic[4][5][6] | Monoclinic[6] |

| Space Group | P212121[4][5] | P21/c[6] |

| Melting Point (Tfus) | 176.6 ± 0.9 °C[4][5] | 199.8 ± 1.3 °C[6] |

| Melting Enthalpy | 234.2 ± 3.9 J g-1[4][5] | 57 ± 3 kJ mol-1[6] |

| Absolute Configuration | S | R and S |

Table 2: Adrenergic Receptor Binding Affinity of p-Synephrine Stereoisomers

| Receptor Subtype | Ligand | Relative Potency/Binding Affinity |

| α1-Adrenoceptors (Rat Aorta) | (-)-p-Synephrine | ~1,000-fold less active than norepinephrine[7][8] |

| (+)-p-Synephrine | 1-2 orders of magnitude less active than (-)-p-synephrine[7] | |

| α2-Adrenoceptors (Rabbit Saphenous Vein) | (-)-p-Synephrine | ~1,000-fold less active than norepinephrine[7][8] |

| (+)-p-Synephrine | 1-2 orders of magnitude less active than (-)-p-synephrine[7] | |

| β1-Adrenoceptors (Guinea-pig Atria) | (-)-p-Synephrine | ~40,000-fold less active than norepinephrine[3][9] |

| (+)-p-Synephrine | 1-2 orders of magnitude less active than (-)-p-synephrine[9] | |

| β2-Adrenoceptors (Guinea-pig Trachea) | (-)-p-Synephrine | Over 4 orders of magnitude less active than noradrenaline[9] |

| (+)-p-Synephrine | No detectable activity at concentrations up to 10-4 M[9] | |

| β3-Adrenoceptors | p-Synephrine | Agonist activity, leading to increased metabolic rate and lipolysis[3][10] |

Experimental Protocols

Chiral Separation by High-Performance Liquid Chromatography (HPLC)

The enantiomers of p-synephrine can be effectively separated using HPLC, most commonly through the formation of diastereomers via pre-column derivatization.[11] An alternative direct method involves the use of a chiral stationary phase.[8]

Protocol: Chiral Separation via Pre-column Derivatization

-

Standard and Sample Preparation:

-

Prepare a standard solution of racemic p-synephrine.

-

Extract p-synephrine from the sample matrix (e.g., plant material, dietary supplement) using an appropriate solvent such as methanol (B129727).

-

-

Derivatization:

-

To the dried extract or standard, add a solution of a chiral derivatizing agent. A commonly used agent is 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC).[11]

-

Incubate the reaction mixture to allow for the formation of diastereomeric thiourea (B124793) derivatives.

-

-

HPLC Analysis:

-

Column: A reversed-phase column (e.g., C18) is suitable for the separation of the resulting diastereomers.[11]

-

Mobile Phase: A gradient or isocratic mobile phase of acetonitrile (B52724) and water is typically used.[11]

-

Detection: UV detection at 254 nm is appropriate for these derivatives.[11]

-

Analysis: The two diastereomers will exhibit different retention times, allowing for their separation and quantification. The elution order will depend on the specific chiral derivatizing agent and chromatographic conditions used.

-

Figure 1: Workflow for chiral separation of p-synephrine by HPLC with pre-column derivatization.

Absolute Configuration Determination by X-ray Crystallography

X-ray crystallography is the definitive method for determining the absolute stereochemistry of a chiral molecule. The absolute configuration of (-)-p-synephrine has been confirmed as R.[12]

Protocol: Single Crystal X-ray Diffraction

-

Crystal Growth:

-

Grow single crystals of the purified enantiomer from a suitable solvent system. This is often the most challenging step and may require screening of various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

-

-

Data Collection:

-

Mount a suitable single crystal on a goniometer head.

-

Collect diffraction data using a single-crystal X-ray diffractometer.

-

-

Structure Solution and Refinement:

-

Process the collected data (integration and scaling).

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the diffraction data.

-

-

Absolute Configuration Assignment:

-

Determine the absolute configuration using anomalous dispersion effects, typically by calculating the Flack parameter. A value close to 0 for a given enantiomer confirms the assigned stereochemistry.

-

Spectroscopic Characterization

While NMR and Circular Dichroism (CD) spectroscopy do not provide the absolute configuration in the same definitive manner as X-ray crystallography, they are powerful tools for differentiating between stereoisomers and assessing enantiomeric purity.

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

In a standard achiral solvent, the NMR spectra of enantiomers are identical. To distinguish between them, a chiral auxiliary is required, such as a chiral solvating agent or by converting the enantiomers into diastereomers.[13]

Protocol: 1H NMR with a Chiral Solvating Agent

-

Sample Preparation:

-

Dissolve the p-synephrine sample in a suitable deuterated solvent (e.g., CDCl3).

-

Acquire a standard 1H NMR spectrum.

-

Add a molar excess of a chiral solvating agent (e.g., (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol) to the NMR tube.

-

-

Data Acquisition:

-

Acquire another 1H NMR spectrum of the mixture.

-

-

Analysis:

-

The chiral solvating agent will form transient diastereomeric complexes with the p-synephrine enantiomers, leading to different chemical shifts for corresponding protons in the R and S enantiomers. This allows for the determination of the enantiomeric ratio by integrating the separated signals.

-

2.3.2. Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. Enantiomers will produce mirror-image CD spectra. This technique is particularly useful for confirming the identity of an enantiomer against a known standard and for determining enantiomeric purity.[14]

Protocol: Circular Dichroism Analysis

-

Sample Preparation:

-

Dissolve the p-synephrine sample in a suitable solvent (e.g., methanol or water). The solvent must be transparent in the wavelength range of interest.

-

-

Data Acquisition:

-

Record the CD spectrum over a suitable wavelength range (e.g., 200-300 nm).

-

-

Analysis:

-

The sign of the Cotton effect (positive or negative peak) at a specific wavelength can be used to identify the enantiomer if a reference spectrum for a pure enantiomer is available. The magnitude of the CD signal is proportional to the enantiomeric excess.

-

Signaling Pathways

(R)-(-)-p-Synephrine exerts its biological effects through interaction with multiple signaling pathways. Its primary mechanism of action is considered to be through adrenergic receptors, though with a different receptor affinity profile compared to other sympathomimetic amines.

Adrenergic Signaling

p-Synephrine interacts with α- and β-adrenergic receptors, though its affinity for α and β-1/2 receptors is significantly lower than that of norepinephrine.[3][10] Its effects on lipolysis and metabolic rate are primarily attributed to its agonist activity at β-3 adrenergic receptors.[3][10]

Figure 2: Simplified signaling pathway of (R)-(-)-p-synephrine-mediated lipolysis via the β3-adrenergic receptor.

Anti-inflammatory Signaling

p-Synephrine has demonstrated anti-inflammatory effects by modulating key inflammatory signaling pathways. It can inhibit the production of pro-inflammatory cytokines by downregulating the p38 MAPK and NF-κB signaling pathways.[1][15]

Figure 3: p-Synephrine's inhibitory effect on the p38 MAPK and NF-κB inflammatory pathways.

Anti-adipogenic Signaling

p-Synephrine has been shown to inhibit adipogenesis through the regulation of the Akt signaling pathway.[1][2]

Figure 4: p-Synephrine's role in the anti-adipogenic Akt signaling pathway.

Eotaxin-1 Inhibition

p-Synephrine can also inhibit the expression of eotaxin-1, a chemokine involved in eosinophilic inflammation, by targeting the STAT6 signaling pathway.[16]

Figure 5: Inhibition of IL-4-induced eotaxin-1 expression by p-synephrine via the STAT6 pathway.

References

- 1. p-Synephrine: an overview of physicochemical properties, toxicity, biological and pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of p-Synephrine during Exercise: A Brief Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. p-Synephrine enantiomers: binary phase diagram, crystal structure and kinetic stability of a metastable conglomerate monitored by nonlinear optics - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 5. p -Synephrine enantiomers: binary phase diagram, crystal structure and kinetic stability of a metastable conglomerate monitored by nonlinear optics - CrystEngComm (RSC Publishing) DOI:10.1039/D0CE00841A [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Activities of octopamine and synephrine stereoisomers on alpha-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. p‐Synephrine, ephedrine, p‐octopamine and m‐synephrine: Comparative mechanistic, physiological and pharmacological properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. A Review of the Receptor-Binding Properties of p-Synephrine as Related to Its Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Separation of Synephrine Enantiomers in Citrus Fruits by a Reversed Phase HPLC after Chiral Precolumn Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The resolution and absolute configuration by X-ray crystallography of the isomeric octopamines and synephrines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 13. Analyze of stereoisomer by NMR | Applications Notes | JEOL Ltd. [jeol.com]

- 14. Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. p-Synephrine suppresses inflammatory responses in lipopolysaccharide-stimulated RAW264.7 cells and alleviates systemic inflammatory response syndrome in mice - Food & Function (RSC Publishing) [pubs.rsc.org]

- 16. Synephrine Inhibits Eotaxin-1 Expression via the STAT6 Signaling Pathway [mdpi.com]

An In-depth Technical Guide to the Chemical Synthesis and Purification of (-)-Synephrine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Synephrine, the levorotatory enantiomer of p-synephrine, is a naturally occurring alkaloid found predominantly in the fruits of Citrus aurantium and other Citrus species. It has garnered significant interest in the pharmaceutical and dietary supplement industries for its purported sympathomimetic effects, including applications in weight management and as a nasal decongestant. The stereochemistry of synephrine (B1677852) is crucial, as the biological activity resides primarily in the (-)-enantiomer. This technical guide provides a comprehensive overview of the chemical synthesis of racemic synephrine and the subsequent purification methodologies to isolate the desired this compound enantiomer. Detailed experimental protocols for key synthetic and purification steps are provided, along with quantitative data to facilitate comparison of different approaches. Visual diagrams of synthetic pathways and purification workflows are included to enhance understanding.

Introduction

Synephrine possesses a chiral center at the β-carbon of its ethylamine (B1201723) side chain, leading to the existence of two enantiomers: (R)-(-)-synephrine and (S)-(+)-synephrine. The naturally occurring and biologically more active form is (R)-(-)-synephrine, often referred to as l-synephrine.[1] Standard chemical synthesis routes typically produce a racemic mixture of (±)-synephrine.[1] Therefore, the isolation of the pure (-)-enantiomer is a critical step for its therapeutic application. This guide will first detail a common and scalable method for the synthesis of racemic synephrine hydrochloride, followed by an in-depth exploration of purification techniques, with a focus on chiral resolution and chromatographic methods.

Chemical Synthesis of Racemic Synephrine Hydrochloride

A prevalent and industrially applicable method for the synthesis of racemic synephrine hydrochloride begins with phenol (B47542) as the starting material. The synthesis proceeds through a two-step process: a Hoesch acylation reaction to form an intermediate ketone, followed by a catalytic hydrogenation to yield the final product.[2]

Synthesis Pathway

The overall synthetic pathway can be visualized as follows:

Experimental Protocol: Synthesis of Racemic Synephrine Hydrochloride

Step 1: Acylation of Phenol [2]

-

To a suitable reactor, add 120 kg of dichloromethane, 38.5 kg of phenol, and 35 kg of N-methylamino acetonitrile hydrochloride.

-

Cool the mixture to 5 ± 5 °C.

-

Slowly add 106 kg of anhydrous aluminum trichloride (B1173362) in batches, maintaining the temperature at 10 ± 10 °C.

-

After the addition is complete, bubble hydrogen chloride gas through the mixture until saturation.

-

Allow the reaction to proceed at 20 ± 5 °C for 24 hours.

-

In a separate reactor, prepare 220 kg of tap water and cool to 5 ± 5 °C.

-

Slowly transfer the reaction mixture to the cold water, controlling the temperature at 40 ± 10 °C.

-

After the transfer is complete, heat the mixture to 60 ± 5 °C and hold for 30 minutes.

-

Cool the mixture to 25 ± 5 °C and centrifuge to collect the crude product.

-

Dry the crude product, which is 1-(4-hydroxyphenyl)-2-(methylamino)ethan-1-one (B1293831) hydrochloride.

-

Recrystallize the crude product from methanol (B129727) to obtain the purified intermediate.

Step 2: Catalytic Hydrogenation [2]

-

Dissolve the purified intermediate from Step 1 in 100 kg of tap water and charge it into a hydrogenation reactor.

-

Prepare a slurry of 5% Palladium on carbon (Pd/C) catalyst in methanol and add it to the reactor.

-

Add an additional amount of methanol (approximately 200 kg) to the reactor.

-

Purge the reactor with nitrogen three times, followed by two purges with hydrogen.

-

Pressurize the reactor with hydrogen to 1.9 ± 0.1 MPa.

-

Heat the mixture to 50 °C and maintain the hydrogen pressure.

-

Continue the reaction with stirring for 8 hours.

-

After the reaction is complete, cool the mixture and filter to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain racemic synephrine hydrochloride.

Quantitative Data for Synthesis

| Step | Reactants | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Acylation | Phenol, N-Methylamino acetonitrile HCl | AlCl₃, HCl | Dichloromethane | 5-25 | 24 | 80-90 | [2] |

| Hydrogenation | 1-(4-hydroxyphenyl)-2-(methylamino)ethan-1-one HCl | 5% Pd/C, H₂ | Water, Methanol | 50 | 8 | ~95 | [2] |

Purification of this compound

Since the chemical synthesis yields a racemic mixture, a purification step is necessary to isolate the desired this compound enantiomer. The most common methods involve chiral resolution via diastereomeric salt formation and chromatographic techniques.

Chiral Resolution using Tartaric Acid

Chiral resolution is a classical method for separating enantiomers. It involves reacting the racemic base (synephrine) with a chiral acid, such as L-(+)-tartaric acid, to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[3][4][5]

-

Dissolve the racemic synephrine free base in a suitable solvent, such as methanol or ethanol (B145695).

-

In a separate container, dissolve an equimolar amount of L-(+)-tartaric acid in the same solvent, heating gently if necessary.

-

Slowly add the tartaric acid solution to the synephrine solution with constant stirring.

-

Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization of the less soluble diastereomeric salt, which is typically the this compound-L-tartrate.

-

Collect the precipitated crystals by filtration and wash with a small amount of cold solvent.

-

The enantiomeric purity of the crystallized salt can be improved by recrystallization.

-

To recover the free base, dissolve the diastereomeric salt in water and add a base, such as sodium hydroxide (B78521) solution, until the pH is alkaline.

-

The this compound will precipitate and can be collected by filtration, washed with water, and dried.

Chromatographic Purification

Chromatographic methods offer high-resolution separation of enantiomers and are widely used for both analytical and preparative scale purification.

Preparative HPLC using a chiral stationary phase (CSP) is a powerful technique for direct separation of enantiomers.[6][] Alternatively, pre-column derivatization with a chiral reagent can be employed to form diastereomers that can be separated on a standard reversed-phase column.[6]

Experimental Protocol: Preparative Chiral HPLC

-

Column: Select a suitable chiral stationary phase column, such as one based on cellulose (B213188) or amylose (B160209) derivatives.

-

Mobile Phase: A typical mobile phase consists of a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

-

Sample Preparation: Dissolve the racemic synephrine in the mobile phase.

-

Injection and Elution: Inject the sample onto the column and elute with the mobile phase under isocratic conditions.

-

Fraction Collection: Collect the fractions corresponding to the two separated enantiomer peaks.

-

Solvent Removal: Evaporate the solvent from the collected fractions to obtain the purified enantiomers.

For larger scale purification, column chromatography using macroporous adsorbent resins can be employed, particularly for the purification of synephrine from crude extracts or reaction mixtures.[8]

Experimental Protocol: Column Chromatography with Macroporous Resin [8]

-

Resin Selection: Utilize a sequence of resins, for instance, an initial purification with HP20 resin followed by a final polishing step with XAD18 resin.

-

Sample Loading: Dissolve the crude synephrine extract in an appropriate solvent and adjust the pH. For HP20 resin, a pH of 2.5-4.5 is recommended, while for XAD18, a pH of 6.0-8.0 is preferable.

-

Elution:

-

For HP20 resin, after loading, wash with a low concentration of aqueous ethanol (10-20%) to remove impurities. Then, elute the synephrine with a higher concentration of aqueous ethanol (50-70%).

-

For XAD18 resin, after loading the partially purified synephrine, elute with an appropriate solvent system.

-

-

Monitoring and Collection: Monitor the fractions using HPLC and combine the fractions with a purity of >95%.

-

Final Processing: Concentrate the combined fractions and lyophilize to obtain pure synephrine as a white powder.

Comparison of Purification Methods

| Method | Principle | Advantages | Disadvantages | Typical Purity | Reference |

| Chiral Resolution | Diastereomeric salt formation and fractional crystallization | Scalable, cost-effective for large quantities | Can be labor-intensive, may require multiple recrystallizations, theoretical max yield is 50% per enantiomer | >98% ee | [3][4] |

| Preparative HPLC | Differential interaction with a chiral stationary phase | High resolution, high purity, applicable to small and large scale | Higher cost of chiral columns and solvents, lower throughput for large scale | >99% ee | [6][] |

| Column Chromatography | Adsorption/desorption on macroporous resins | Good for initial purification from complex mixtures, scalable | Lower resolution for enantiomers, typically used for racemic purification | >95% (racemic) | [8] |

Conclusion

The synthesis of racemic synephrine is a well-established process that can be achieved with good yields from readily available starting materials. The critical step in obtaining the biologically active (-)-enantiomer lies in the purification process. Chiral resolution via diastereomeric salt formation with tartaric acid remains a robust and scalable method for industrial production. For higher purity and analytical applications, preparative chiral HPLC is the method of choice. The selection of the most appropriate purification strategy will depend on the desired scale of production, purity requirements, and economic considerations. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers and professionals working on the development and production of this compound.

References

- 1. p-Synephrine: an overview of physicochemical properties, toxicity, biological and pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN102040529A - Method for synthesizing synephrine hydrochloride - Google Patents [patents.google.com]

- 3. Chiral resolution - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. Separation of Synephrine Enantiomers in Citrus Fruits by a Reversed Phase HPLC after Chiral Precolumn Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CN105646244A - A method of extracting synephrine - Google Patents [patents.google.com]

The Stereoselective Pharmacology of (-)-Synephrine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Synephrine, the levorotatory enantiomer of p-synephrine, is a biogenic amine found predominantly in the fruit of Citrus aurantium (bitter orange). It is a compound of significant interest in the fields of pharmacology and drug development due to its structural similarity to endogenous catecholamines and its widespread use in dietary supplements. The pharmacological effects of synephrine (B1677852) are mediated through its interaction with adrenergic and other receptor systems. Crucially, the pharmacological and toxicological profiles of synephrine are stereoselective, with the (-)- and (+)-enantiomers exhibiting distinct affinities and functional activities at various molecular targets. This technical guide provides a comprehensive overview of the pharmacological profile of the this compound enantiomer in comparison to its dextrorotatory counterpart, (+)-synephrine. We present quantitative data on receptor binding and functional activity, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways to provide a thorough resource for the scientific community.

Data Presentation: Quantitative Pharmacological Data

The pharmacological actions of the synephrine enantiomers are defined by their binding affinities and functional potencies at various receptors. The following tables summarize the key quantitative data available in the scientific literature.

Table 1: Adrenergic Receptor Binding Affinities of Synephrine Enantiomers and Racemate

| Compound | Receptor Subtype | Test System | pKi | Ki (nM) | Reference |

| Racemic Synephrine | α1A-Adrenergic | Cloned human α1A-AR in HEK293 cells | 4.11 | ~77,600 | [1][2] |

| Racemic Synephrine | α2A-Adrenergic | Cloned human α2A-AR in CHO cells | 4.44 | ~36,300 | [3] |

| Racemic Synephrine | α2C-Adrenergic | Cloned human α2C-AR in CHO cells | 4.61 | ~24,500 | [3] |

| This compound | α-Adrenoceptors | General observation | Higher affinity than (+)-synephrine | - | [3][4] |

| (+)-Synephrine | α-Adrenoceptors | General observation | Lower affinity than this compound | - | [4] |

Note: A higher pKi value indicates a higher binding affinity.

Table 2: Functional Activity of Synephrine Enantiomers

| Compound | Assay | Test System | Activity | Potency/Efficacy | Reference |

| Racemic Synephrine | α1A-Adrenergic Receptor Activation | Human α1A-AR in HEK293 cells | Partial Agonist | Emax = 55.3% of L-phenylephrine at 100 µM | [5][6] |

| (+)-Synephrine | Norepinephrine Reuptake Inhibition | Rat brain cerebral cortex slices | Inhibitor | IC50 = 5.8 µM | [7] |

| This compound | Norepinephrine Reuptake Inhibition | Rat brain cerebral cortex slices | Inhibitor | IC50 = 13.5 µM | [7] |

| This compound | β3-Adrenergic Receptor Activation | Human adipocytes | Agonist (inferred) | Stimulates lipolysis | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of pharmacological studies. The following sections describe generalized protocols for key experiments used to characterize the pharmacological profile of synephrine enantiomers.

Radioligand Displacement Assay for α1-Adrenergic Receptors

This assay is used to determine the binding affinity (Ki) of the synephrine enantiomers for the α1-adrenergic receptor.

1. Membrane Preparation:

-

Culture human embryonic kidney (HEK293) cells stably expressing the human α1A-adrenergic receptor.

-

Harvest the cells and homogenize them in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) using a Dounce homogenizer.

-

Centrifuge the homogenate at low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.

-

Resuspend the membrane pellet in a suitable assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4) and determine the protein concentration using a standard method like the Bradford assay.

2. Binding Assay:

-

In a 96-well plate, add a fixed concentration of a radiolabeled antagonist with high affinity for the α1-adrenergic receptor (e.g., [3H]-prazosin) to each well.

-

Add increasing concentrations of the unlabeled test compound (this compound, (+)-synephrine, or a reference compound).

-

Add the prepared cell membranes to initiate the binding reaction.

-

To determine non-specific binding, a separate set of wells should contain the radioligand and a high concentration of an unlabeled competitor (e.g., phentolamine).

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

3. Separation and Detection:

-

Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Wash the filters several times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

4. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the competitor concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8][9]

cAMP Accumulation Assay for β-Adrenergic Receptors

This assay measures the ability of synephrine enantiomers to stimulate the production of cyclic AMP (cAMP), a key second messenger in β-adrenergic receptor signaling.

1. Cell Culture and Plating:

-

Culture cells expressing the β-adrenergic receptor of interest (e.g., CHO-K1 cells stably expressing the human β3-adrenergic receptor).

-

Plate the cells in a 96-well or 384-well plate at an appropriate density and allow them to adhere overnight.

2. Assay Procedure:

-

On the day of the assay, remove the culture medium and replace it with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Pre-incubate the cells with the stimulation buffer for a short period (e.g., 15-30 minutes) at 37°C.

-

Add increasing concentrations of the test compound (this compound, (+)-synephrine, or a reference agonist like isoproterenol).

-

Incubate for a defined period (e.g., 30 minutes) at 37°C to allow for cAMP accumulation.

3. Cell Lysis and cAMP Detection:

-

Lyse the cells using a lysis buffer provided with a commercial cAMP assay kit.

-

The concentration of cAMP in the cell lysate is then determined using a competitive immunoassay format. Common detection methods include:

-

Homogeneous Time-Resolved Fluorescence (HTRF): Utilizes a fluorescently labeled cAMP tracer and a specific antibody coupled to a FRET donor or acceptor.

-

Enzyme-Linked Immunosorbent Assay (ELISA): Involves a cAMP-conjugated enzyme and a specific antibody coated on the plate.

-

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): Employs donor and acceptor beads that generate a luminescent signal when in close proximity.

-

4. Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Convert the raw assay signal for each sample to a cAMP concentration using the standard curve.

-

Plot the cAMP concentration as a function of the logarithm of the agonist concentration to create a dose-response curve.

-

Determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response) from the curve.[7][10][11][12]

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synephrine - Wikipedia [en.wikipedia.org]

- 4. Synephrine and Its Derivative Compound A: Common and Specific Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of synephrine and beta-phenethylamine on human alpha-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Review of the Receptor-Binding Properties of p-Synephrine as Related to Its Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dissociations in the Effects of β2-Adrenergic Receptor Agonists on cAMP Formation and Superoxide Production in Human Neutrophils: Support for the Concept of Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Radioligand binding studies of alpha 1-adrenoceptor subtypes in rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Desensitization of cAMP Accumulation via Human β3-Adrenoceptors Expressed in Human Embryonic Kidney Cells by Full, Partial, and Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. resources.revvity.com [resources.revvity.com]

- 12. Enhancement of beta-adrenergic-induced cAMP accumulation in activated T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Adrenergic Receptor Binding Affinity of (-)-Synephrine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Synephrine, the primary protoalkaloid found in the bitter orange (Citrus aurantium), is a sympathomimetic amine with a chemical structure similar to endogenous catecholamines. It is a common ingredient in dietary supplements marketed for weight management and athletic performance. Its pharmacological effects are primarily mediated through its interaction with adrenergic receptors. This technical guide provides a comprehensive overview of the binding affinity of this compound for various adrenergic receptor subtypes, details the experimental protocols used to determine these affinities, and illustrates the key signaling pathways involved.

Adrenergic Receptor Binding Affinity of this compound

The binding affinity of this compound for adrenergic receptors is a critical determinant of its pharmacological profile. Extensive research, primarily through radioligand binding assays, has demonstrated that this compound exhibits a distinct affinity profile across the different adrenergic receptor subtypes. Generally, it possesses a low affinity for α-1, α-2, β-1, and β-2 adrenergic receptors, particularly in comparison to endogenous agonists like norepinephrine. However, it shows notable activity at the β-3 adrenergic receptor, which is thought to mediate its metabolic effects.

Quantitative Binding Affinity Data

The following table summarizes the available quantitative data on the binding affinity of this compound for human α-adrenergic receptor subtypes.

| Receptor Subtype | Test System | pKi | Ki (nM) |

| α-1A | HEK293 cells | 5.30 | 5012[1] |

| α-2A | CHO cells | 4.87 | 13490[1] |

| α-2C | CHO cells | 4.90 | 12589[1] |

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a stronger binding affinity.

For β-adrenergic receptors, quantitative binding affinity data (Ki values) for this compound are less consistently reported in the literature. However, functional assays and comparative studies provide insights into its activity:

-

β-1 and β-2 Adrenergic Receptors: Studies have consistently shown that p-synephrine has a very low binding affinity for β-1 and β-2 adrenergic receptors.[2][3][4] It is reported to be approximately 40,000-fold less potent in binding to these receptors compared to norepinephrine.[5]

-

β-3 Adrenergic Receptor: While direct binding affinity data is limited, functional studies indicate that this compound is an agonist at the β-3 adrenergic receptor.[2][6] This interaction is believed to be the primary mechanism behind its lipolytic and thermogenic effects.[7]

Experimental Protocols

The determination of adrenergic receptor binding affinity for this compound relies on established in vitro pharmacological assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assay for α-Adrenergic Receptors

This protocol is a representative method for determining the binding affinity of this compound to α-adrenergic receptor subtypes expressed in cultured cells.

1. Membrane Preparation:

- Human Embryonic Kidney (HEK293) cells stably expressing the human α-1A adrenergic receptor, or Chinese Hamster Ovary (CHO) cells expressing the human α-2A or α-2C adrenergic receptor subtypes are cultured to confluence.

- Cells are harvested and homogenized in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.

- The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

- The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

- The membrane pellet is washed and resuspended in the assay buffer. The protein concentration is determined using a standard method like the Bradford assay.

2. Competitive Binding Assay:

- The assay is performed in a 96-well plate format.

- To each well, the following are added in order:

- Assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

- A fixed concentration of a specific radioligand. For α-1A receptors, [3H]-prazosin is commonly used. For α-2A and α-2C receptors, [3H]-rauwolscine or [3H]-yohimbine can be used. The concentration of the radioligand is typically close to its Kd value.

- Increasing concentrations of unlabeled this compound (the competitor).

- The prepared cell membranes (typically 10-20 µg of protein per well).

- Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., 10 µM phentolamine).

- The plate is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

3. Filtration and Scintillation Counting:

- The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

- The filters are washed rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.

- The filters are then dried, and a scintillation cocktail is added.

- The radioactivity retained on the filters is quantified using a liquid scintillation counter.

4. Data Analysis:

- The specific binding is calculated by subtracting the non-specific binding from the total binding.

- The data are then analyzed using non-linear regression to fit a sigmoidal dose-response curve.

- The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from the curve.

- The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Lipolysis in Human Adipocytes (for β-3 Adrenergic Receptor Activity)

This protocol outlines a method to assess the functional activity of this compound at the β-3 adrenergic receptor by measuring glycerol (B35011) release, an indicator of lipolysis.

1. Adipocyte Isolation:

- Human adipose tissue is obtained from biopsies.

- The tissue is minced and digested with collagenase to isolate mature adipocytes.

- The isolated adipocytes are washed and suspended in a suitable buffer (e.g., Krebs-Ringer bicarbonate buffer with glucose and albumin).

2. Lipolysis Assay:

- Adipocytes are incubated in a shaking water bath at 37°C.

- This compound is added at various concentrations to the adipocyte suspension.

- A known β-3 adrenergic receptor agonist (e.g., isoproterenol) is used as a positive control, and a vehicle control is also included.

- The incubation is carried out for a specific period (e.g., 2 hours).

3. Glycerol Measurement:

- At the end of the incubation period, the reaction is stopped by placing the samples on ice.

- The samples are centrifuged to separate the adipocytes from the incubation medium.

- The concentration of glycerol in the medium is determined using a commercially available enzymatic assay kit.

4. Data Analysis:

- The amount of glycerol released is normalized to the number of adipocytes or the lipid content.

- The data are plotted as glycerol release versus the concentration of this compound.

- An EC50 value (the concentration of this compound that produces 50% of the maximal lipolytic response) can be calculated to determine its potency.

Signaling Pathways and Visualizations

The interaction of this compound with adrenergic receptors initiates downstream signaling cascades that mediate its physiological effects.

α-1 Adrenergic Receptor Signaling Pathway

This compound acts as a partial agonist at the α-1A adrenergic receptor.[8][9][10] α-1 adrenergic receptors are coupled to Gq proteins.[11] Activation of this pathway leads to an increase in intracellular calcium.

References

- 1. benchchem.com [benchchem.com]

- 2. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. benchchem.com [benchchem.com]

- 6. Detection of β-Adrenergic Receptors by Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]

- 7. A Review of the Receptor-Binding Properties of p-Synephrine as Related to Its Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Recent progress in alpha1-adrenergic receptor research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Safety, Efficacy, and Mechanistic Studies Regarding Citrus aurantium (Bitter Orange) Extract and p‐Synephrine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Mechanism of Action of (-)-Synephrine on Beta-3 Adrenergic Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Synephrine, the primary protoalkaloid found in the extract of bitter orange (Citrus aurantium), has garnered significant interest for its metabolic effects, particularly its role in weight management and sports performance. Structurally similar to endogenous catecholamines, this compound exerts its pharmacological effects primarily through interaction with adrenergic receptors. While it exhibits weak affinity for α- and other β-adrenergic receptor subtypes, its action as an agonist at the beta-3 adrenergic receptor (β3-AR) is considered a key mechanism for its thermogenic and lipolytic properties.[1][2][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound on β3-ARs, detailing the downstream signaling pathways, summarizing the available quantitative data, and providing detailed experimental protocols for its characterization.

Molecular Mechanism of Action

This compound functions as an agonist at the β3-adrenergic receptor, a G-protein coupled receptor (GPCR) predominantly expressed in adipose tissue and to a lesser extent in other tissues, including the heart and gastrointestinal tract. Upon binding, this compound induces a conformational change in the β3-AR, leading to the activation of the associated heterotrimeric Gs protein.

Canonical Gs-cAMP-PKA Signaling Pathway

The primary signaling cascade initiated by β3-AR activation is the canonical Gs-cAMP-PKA pathway.[1] The activated α-subunit of the Gs protein (Gαs) stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to the second messenger cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).

Activated PKA phosphorylates a number of downstream targets, leading to the primary metabolic effects of this compound:

-

Lipolysis: In adipocytes, PKA phosphorylates and activates hormone-sensitive lipase (B570770) (HSL) and perilipin. This enzymatic activation initiates the hydrolysis of triglycerides into free fatty acids and glycerol (B35011), which are then released into the bloodstream to be used as energy substrates by other tissues.[4][5]

-

Thermogenesis: In brown and beige adipose tissue, PKA-mediated signaling leads to the increased expression and activation of Uncoupling Protein 1 (UCP1). UCP1 dissipates the proton gradient across the inner mitochondrial membrane, uncoupling oxidative phosphorylation from ATP synthesis and resulting in the production of heat.

Non-Canonical Signaling Pathways

Emerging evidence suggests that β3-AR activation by agonists like this compound can also engage non-canonical signaling pathways that contribute to its overall pharmacological profile.

-

Nitric Oxide (NO) Production: Studies have indicated that β3-AR-mediated lipolysis in adipocytes involves the downstream production of nitric oxide (NO).[1] In the cardiovascular system, β3-AR activation can lead to NO production via endothelial nitric oxide synthase (eNOS), which may contribute to a cardioprotective effect by antagonizing β1- and β2-AR overstimulation.[1][6]

-

Crosstalk with Insulin (B600854) Signaling: There is evidence of crosstalk between β3-AR and insulin signaling pathways. Pre-stimulation of β3-ARs has been shown to reduce insulin-induced tyrosine phosphorylation of the insulin receptor and insulin receptor substrate 1 (IRS-1), leading to decreased PI 3-kinase activity and reduced glucose uptake in brown adipocytes.[7] This interaction appears to be dependent on both PKA and Protein Kinase C (PKC).[7]

Quantitative Data

While it is widely reported that this compound is a β3-AR agonist, specific quantitative data for its binding affinity (Ki) and functional potency (EC50) at the human β3-AR are not consistently available in the published literature.[8] Most studies highlight its poor affinity for α, β1, and β2 adrenergic receptors in comparison to other sympathomimetic amines.

The following table summarizes the available quantitative and qualitative data for synephrine at various adrenergic receptors. It is important to note that much of the research has been conducted with racemic synephrine, and the naturally occurring (-)-enantiomer is considered to be more pharmacologically active.[9]

| Receptor Subtype | Ligand | Test System | Activity | Potency / Efficacy | Reference |

| β3-Adrenergic | p-Synephrine | Human Adipocytes | Agonist | Activates lipolysis at high concentrations. Specific EC50 not consistently reported. | [8] |

| Racemic Synephrine | Rat White Fat Cells | Agonist | Lipolytic effect at 1 mM antagonized by β3-antagonist SR-5923A (IC50 = 17 µM). | [9] | |

| α1A-Adrenergic | Racemic Synephrine | Cloned human α1A-AR in HEK293 cells | Partial Agonist | pKi = 4.11 (Ki ≈ 77,600 nM); Emax = 55.3% of L-phenylephrine at 100 µM. | [8][9][10][11] |

| α2A-Adrenergic | Racemic Synephrine | Cloned human α2A-AR in CHO cells | Antagonist | pKi = 4.44 (Ki ≈ 36,300 nM). | [9] |

| α2C-Adrenergic | Racemic Synephrine | Cloned human α2C-AR in CHO cells | Antagonist | pKi = 4.61. | [9] |

| β1/β2-Adrenergic | p-Synephrine | Guinea Pig Atria and Trachea | Weak Agonist | ~40,000-fold less potent than norepinephrine. | [1][12] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the interaction of this compound with β3-adrenergic receptors.

Competitive Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity (Ki) of a test compound for a specific receptor.[13][14][15]

Objective: To determine the inhibition constant (Ki) of this compound for the β3-adrenergic receptor.

Materials:

-

Cell membranes expressing the human β3-adrenergic receptor (e.g., from stably transfected CHO or HEK293 cells).

-

Radioligand with high affinity and selectivity for the β3-AR (e.g., [3H]-SR 59230A or [125I]-cyanopindolol with a β1/β2 antagonist to block binding to other β-ARs).

-

Non-labeled this compound hydrochloride.

-

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Wash Buffer (ice-cold).

-

96-well plates.

-

Glass fiber filters.

-

Cell harvester.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Homogenize cells expressing β3-AR in ice-cold lysis buffer and pellet the membranes by high-speed centrifugation. Wash and resuspend the membrane pellet in assay buffer. Determine the protein concentration.

-

Assay Setup: In a 96-well plate, add in the following order:

-

Assay buffer.

-

A serial dilution of this compound or vehicle (for total binding) or a saturating concentration of a known non-labeled β3-AR antagonist (for non-specific binding).

-

A fixed concentration of the radioligand (typically at or near its Kd).

-

The membrane preparation.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach binding equilibrium (e.g., 60-90 minutes).

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Accumulation Assay

This functional assay measures the ability of a compound to stimulate the production of the second messenger cAMP, providing a measure of its agonist activity (EC50 and Emax).

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in stimulating cAMP production via the β3-adrenergic receptor.

Materials:

-

Whole cells stably expressing the human β3-adrenergic receptor (e.g., CHO or HEK293 cells).

-

Cell culture medium.

-

Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).

-

This compound hydrochloride.

-

A known full β3-AR agonist (e.g., isoproterenol) as a positive control.

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

-

384-well plates.

-

Plate reader compatible with the chosen assay kit.

Procedure:

-

Cell Culture and Seeding: Culture the β3-AR expressing cells and seed them into 384-well plates. Allow the cells to adhere overnight.

-

Compound Preparation: Prepare serial dilutions of this compound and the full agonist in stimulation buffer.

-

Stimulation: Remove the culture medium from the cells and add the compound dilutions. Include wells with stimulation buffer only (basal) and the full agonist at a saturating concentration (maximal response).

-

Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 30 minutes) to allow for cAMP accumulation.

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.

-

Data Analysis:

-

Generate a dose-response curve by plotting the cAMP signal against the logarithm of the agonist concentration.

-

Fit the data to a sigmoidal dose-response equation to determine the EC50 (the concentration of agonist that produces 50% of its maximal response) and the Emax (the maximal response).

-

The efficacy of this compound can be expressed as a percentage of the maximal response produced by the full agonist.

-

Adipocyte Lipolysis Assay

This is a physiologically relevant functional assay that measures the breakdown of triglycerides in adipocytes, a key downstream effect of β3-AR activation.[4][5][16]

Objective: To measure the ability of this compound to induce lipolysis in adipocytes.

Materials:

-

Differentiated adipocytes (e.g., 3T3-L1 cells or primary human adipocytes).

-

Assay buffer (e.g., Krebs-Ringer bicarbonate buffer with fatty acid-free BSA).

-

This compound hydrochloride.

-

A known β-AR agonist (e.g., isoproterenol) as a positive control.

-

Glycerol and/or free fatty acid detection kits.

-